4-(3-Pyridyl)oxazolidine-2,5-dione
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Overview
Description
4-(3-Pyridyl)oxazolidine-2,5-dione is a heterocyclic compound that features a pyridine ring attached to an oxazolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters . This reaction is carried out under mild conditions and provides a convenient route to the oxazolidine-2,5-dione core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4-(3-Pyridyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Pyridyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. For instance, oxazolidinones, a related class of compounds, are known to inhibit protein synthesis by binding to the bacterial ribosome . This unique mechanism makes them effective against multidrug-resistant bacteria.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine-2,5-dione core and are known for their antibiotic properties.
Imidazolidinones: Similar in structure but with a nitrogen atom replacing the oxygen in the ring, these compounds also exhibit significant biological activities.
Uniqueness
4-(3-Pyridyl)oxazolidine-2,5-dione is unique due to the presence of the pyridine ring, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4-pyridin-3-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H6N2O3/c11-7-6(10-8(12)13-7)5-2-1-3-9-4-5/h1-4,6H,(H,10,12) |
InChI Key |
HIHKMODCTDIGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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